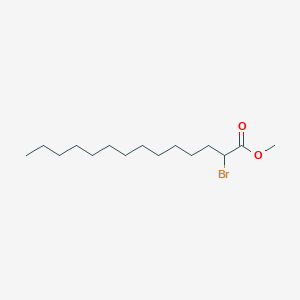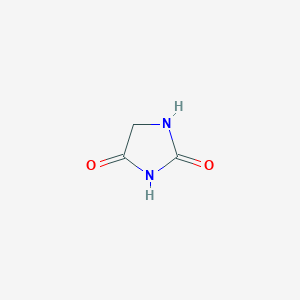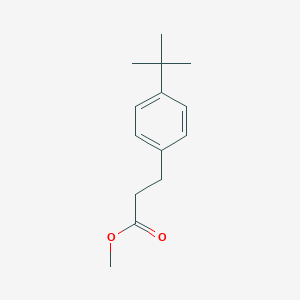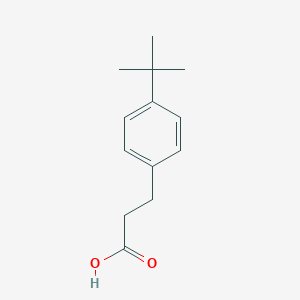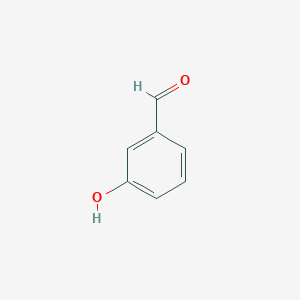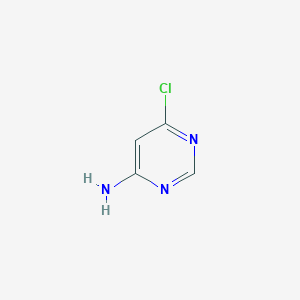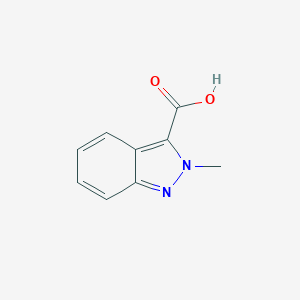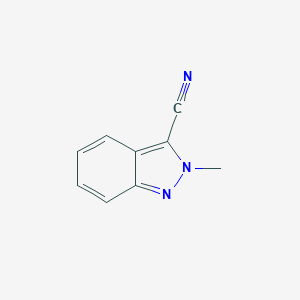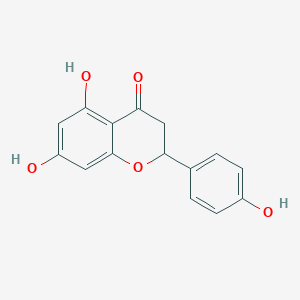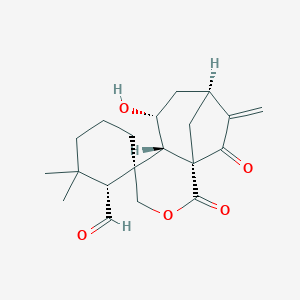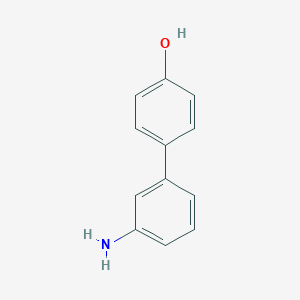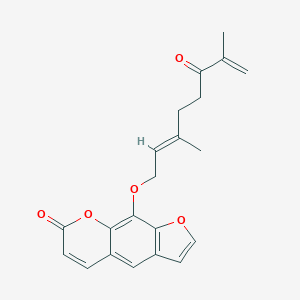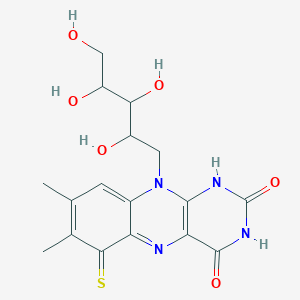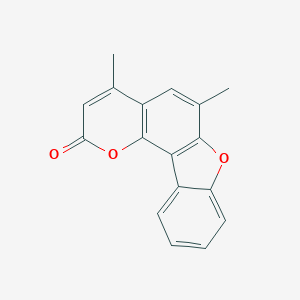
4,6-Dimethylbenzoangelicin
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4,6-Dimethylbenzoangelicin is a naturally occurring compound that belongs to the family of psoralens. It has been widely studied for its various biological activities and potential applications in scientific research.
Mecanismo De Acción
The mechanism of action of 4,6-Dimethylbenzoangelicin involves the intercalation of the compound into DNA strands, which leads to the formation of adducts and cross-links. These adducts and cross-links interfere with DNA replication and transcription, leading to cell death. 4,6-Dimethylbenzoangelicin has also been found to induce the production of reactive oxygen species, which leads to oxidative stress and cell death.
Efectos Bioquímicos Y Fisiológicos
4,6-Dimethylbenzoangelicin has been found to have various biochemical and physiological effects such as the inhibition of DNA synthesis, the induction of apoptosis, and the inhibition of cell proliferation. It has also been found to increase the production of reactive oxygen species, which leads to oxidative stress and cell death. 4,6-Dimethylbenzoangelicin has been found to have anti-inflammatory effects by inhibiting the production of inflammatory cytokines such as interleukin-1 and tumor necrosis factor-alpha.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the advantages of using 4,6-Dimethylbenzoangelicin in lab experiments is its ability to intercalate into DNA strands, which allows for the study of DNA damage and repair mechanisms. Another advantage is its potential applications in photodynamic therapy, which involves the use of light to activate the compound and induce cell death. One of the limitations of using 4,6-Dimethylbenzoangelicin in lab experiments is its potential toxicity, which requires careful handling and monitoring.
Direcciones Futuras
There are several future directions for the study of 4,6-Dimethylbenzoangelicin. One direction is the study of its potential applications in photodynamic therapy for the treatment of cancer and other diseases. Another direction is the study of its potential applications in gene expression studies and DNA damage and repair mechanisms. Further research is also needed to determine the optimal dosage and administration methods for 4,6-Dimethylbenzoangelicin in lab experiments and potential clinical applications.
Métodos De Síntesis
4,6-Dimethylbenzoangelicin can be synthesized by using various methods such as photochemical synthesis, chemical synthesis, and microbial synthesis. The photochemical synthesis involves the irradiation of umbelliferone with UV light in the presence of a catalyst. Chemical synthesis involves the reaction of 2,4-dimethylphenol with phthalic anhydride in the presence of a catalyst and then the reaction of the resulting compound with acetic anhydride. Microbial synthesis involves the fermentation of Streptomyces sp. or Aspergillus sp. in the presence of 2,4-dimethylphenol.
Aplicaciones Científicas De Investigación
4,6-Dimethylbenzoangelicin has been widely studied for its various biological activities such as anti-inflammatory, anti-tumor, anti-viral, and anti-bacterial activities. It has also been studied for its potential applications in photodynamic therapy, DNA damage, and gene expression studies. 4,6-Dimethylbenzoangelicin has been found to inhibit the growth of cancer cells by inducing apoptosis and inhibiting cell proliferation. It has also been found to inhibit the replication of viruses such as herpes simplex virus and human immunodeficiency virus.
Propiedades
Número CAS |
109029-05-2 |
|---|---|
Nombre del producto |
4,6-Dimethylbenzoangelicin |
Fórmula molecular |
C17H12O3 |
Peso molecular |
264.27 g/mol |
Nombre IUPAC |
4,6-dimethyl-[1]benzofuro[2,3-h]chromen-2-one |
InChI |
InChI=1S/C17H12O3/c1-9-8-14(18)20-17-12(9)7-10(2)16-15(17)11-5-3-4-6-13(11)19-16/h3-8H,1-2H3 |
Clave InChI |
BUJYHMTZBVJWNT-UHFFFAOYSA-N |
SMILES |
CC1=CC2=C(C3=C1OC4=CC=CC=C43)OC(=O)C=C2C |
SMILES canónico |
CC1=CC2=C(C3=C1OC4=CC=CC=C43)OC(=O)C=C2C |
Otros números CAS |
109029-05-2 |
Sinónimos |
4,6-dimethylbenzoangelicin |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![2-[3-(Triethoxysilyl)propyl]hydrazine-1-carboxamide](/img/structure/B18096.png)
